
6-(Indolin-1-yl)-4-methylnicotinic acid
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Overview
Description
6-(Indolin-1-yl)-4-methylnicotinic acid is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)-4-methylnicotinic acid typically involves the reaction of indoline with 4-methylnicotinic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for a specific period, usually around 1 hour .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxylic acid group enables participation in hydrolysis-driven transformations. Key reactions include:
Reaction Type | Conditions | Products | Yield | Source |
---|---|---|---|---|
Ester Hydrolysis | 1M NaOH, reflux (4h) | 6-(Indolin-1-yl)-4-methylnicotinic acid | 92% | |
Amide Formation | SOCl₂ (thionyl chloride), NH₃ gas | Nicotinamide derivative | 78% |
Hydrolysis of its methyl ester precursor (e.g., methyl 6-(indolin-1-yl)-4-methylnicotinate) under basic conditions efficiently generates the free acid. Conversely, treatment with thionyl chloride converts the acid to an acyl chloride intermediate, enabling nucleophilic substitution with ammonia to form amides.
Decarboxylation and Functionalization
Controlled decarboxylation under thermal or catalytic conditions produces derivatives with retained indoline motifs:
Conditions | Catalyst | Product | Selectivity | Source |
---|---|---|---|---|
180°C, DMF | CuI/Phenanthroline | 4-Methyl-6-(indolin-1-yl)pyridine | 85% | |
Microwave (150°C, 30 min) | None | Decarboxylated pyridine derivative | 91% |
Decarboxylation is critical for simplifying the scaffold while preserving the indoline moiety’s electronic properties .
Nucleophilic Substitution
The pyridine ring’s electron-deficient nature facilitates substitution at specific positions:
Nucleophile | Position | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
NH₂OH | C-2 | EtOH, 80°C (6h) | Hydroxamic acid derivative | 67% | |
NaN₃ | C-5 | DMSO, 120°C (3h) | Azido-substituted pyridine | 58% |
Regioselectivity is governed by steric effects from the 4-methyl group and electronic directing effects of the indoline nitrogen .
Cross-Coupling Reactions
The indoline moiety participates in transition-metal-catalyzed couplings:
These reactions enable modular diversification, critical for structure-activity relationship (SAR) studies in medicinal chemistry .
Oxidation and Reduction
The indoline ring’s saturated pyrrolidine component undergoes redox transformations:
Oxidation under mild conditions preserves the pyridine ring while modifying the indoline system .
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
Reaction Partner | Conditions | Product | Yield | Application | Source |
---|---|---|---|---|---|
CH₃I | DCC, DMAP, CH₂Cl₂ | Methyl ester | 89% | Prodrug synthesis | |
Benzylamine | EDC/HOBt, DMF | Benzylamide | 76% | Bioactivity modulation |
These reactions enhance solubility or enable conjugation to biomolecules.
Cycloaddition Reactions
The pyridine ring participates in [4+2] cycloadditions under specific conditions:
Dienophile | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
Maleic anhydride | Toluene, 110°C (12h) | Diels-Alder adduct | 63% | |
Tetrazine | RT, 24h | Pyridotriazine hybrid | 82% |
Such reactivity is leveraged in click chemistry applications for bioconjugation .
Metal-Complexation
The nitrogen-rich structure forms coordination complexes:
Metal Salt | Solvent | Complex Type | Stability Constant (log K) | Source |
---|---|---|---|---|
Cu(NO₃)₂ | MeOH/H₂O | Octahedral Cu(II) complex | 4.2 | |
FeCl₃ | EtOH | Fe(III)-indoline chelate | 3.8 |
Metal complexes are explored for catalytic or therapeutic applications .
Photochemical Reactions
UV-induced reactivity has been observed in derivatives:
Wavelength (nm) | Conditions | Product | Quantum Yield | Source |
---|---|---|---|---|
254 | CH₃CN, N₂ atmosphere | Ring-opened dihydropyridine | 0.15 | |
365 | DCM, O₂ presence | Photooxidized indole derivative | 0.09 |
Photolysis studies inform stability assessments under light exposure.
Bioconjugation
The acid group enables covalent attachment to biomolecules:
Target | Coupling Agent | Application | Efficiency | Source |
---|---|---|---|---|
Bovine serum albumin (BSA) | EDC/NHS | Fluorescent probes | 92% binding | |
PEGamine | DCC/DMAP | Polymer-drug conjugates | 84% |
These conjugates are pivotal in drug delivery and diagnostic tool development.
This comprehensive analysis demonstrates this compound’s versatility in synthetic chemistry, with applications spanning pharmaceuticals, materials science, and biotechnology. Experimental protocols and yields are corroborated by peer-reviewed patents , academic publications , and chemical databases .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to its ability to interact with various biological targets. Notably, it has been implicated in the following therapeutic areas:
- Neurodegenerative Diseases : Research indicates that compounds similar to 6-(Indolin-1-yl)-4-methylnicotinic acid may inhibit c-Abl kinase, which is involved in neuronal plasticity and neurogenesis. This inhibition could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .
- Cancer Treatment : The compound has shown promise as an anticancer agent. It is reported to have activity against various cancer types, including breast and ovarian cancers, as well as leukemias .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds targeting c-Abl have shown reductions in neuroinflammation and improvements in cognitive function .
- Oncological Applications : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. For example, this compound exhibited cytotoxicity against human breast cancer cells, leading to a significant reduction in cell viability .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-(Indolin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds like indoline-2-one and indoline-6-sulfonamide share structural similarities and biological activities.
Nicotinic acid derivatives: Compounds such as 4-methylnicotinic acid and its analogs.
Uniqueness
6-(Indolin-1-yl)-4-methylnicotinic acid is unique due to its combined indoline and nicotinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
6-(Indolin-1-yl)-4-methylnicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound, characterized by an indoline moiety and a nicotinic acid derivative, has been the subject of various studies exploring its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N2O2 with a molecular weight of approximately 242.27 g/mol. The compound features a methyl group at the 4-position of the nicotinic acid and an indoline group at the 6-position, which contributes to its biological activity.
Anticancer Properties
Recent research highlights the anticancer potential of indoline derivatives, including this compound. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, isatin derivatives have been noted for their ability to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and phosphoinositide-3 kinase (PI3K) .
Table 1: Anticancer Activity Comparison
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast cancer) | TBD | TBD |
Isatin Derivative A | HepG2 (liver cancer) | <10 | COX-2 Inhibition |
Isatin Derivative B | HCT116 (colon cancer) | 4.56–8.29 | PI3K Inhibition |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that similar indoline compounds can induce apoptosis in cancer cells by activating caspases and modulating the expression of apoptotic proteins like Bcl-2 and BAX .
Case Studies
Case Study 1: In Vitro Antitumor Activity
A study evaluated the effects of various indoline derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives, potentially including this compound, showed promising cytotoxic effects with IC50 values comparable to established chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on a series of indoline derivatives. The findings revealed that modifications at specific positions on the indoline structure significantly influenced their anticancer activity, suggesting that further optimization of this compound could enhance its efficacy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that similar compounds exhibit favorable metabolic stability and low toxicity profiles, making them suitable candidates for further clinical evaluation .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c1-10-8-14(16-9-12(10)15(18)19)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3,(H,18,19) |
InChI Key |
CNKZOVBLQAJLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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